

Key chemical reactions of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **O-(3-Chloroallyl)hydroxylamine**

Cat. No.: **B154111**

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An In-depth Technical Guide to the Key Chemical Reactions of **O-(3-Chloroallyl)hydroxylamine**

Introduction

O-(3-Chloroallyl)hydroxylamine, also identified by its CAS number 87851-77-2 and IUPAC name (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a versatile bifunctional reagent with significant applications in organic synthesis.^[1] Its structure incorporates a nucleophilic hydroxylamine moiety and an electrophilic chloroallyl group, enabling a diverse range of chemical transformations.^[1] This unique combination of reactive sites makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.^[1] This guide provides a comprehensive overview of its synthesis, key chemical reactions, and experimental protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **O-(3-Chloroallyl)hydroxylamine** is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ CINO	[1][2]
Molecular Weight	107.54 g/mol	[1][2]
Appearance	Clear, colorless liquid/oil	[1][3]
Boiling Point	209 °C at 760 mmHg	[1][3]
Flash Point	80 °C	[1]
pKa (predicted)	3.80 ± 0.70	[1]
Purity	≥95%	[3][4]
Storage Conditions	Store in freezer (-20°C to 4°C), under inert atmosphere, protect from light	[1][4][5]
Solubility	Slightly soluble in chloroform and ethyl acetate	[1]

Synthesis of O-(3-Chloroallyl)hydroxylamine

The synthesis of **O-(3-Chloroallyl)hydroxylamine** is typically achieved through the O-alkylation of a hydroxylamine derivative with a chloroallyl source. Two primary methods are highlighted in the literature.

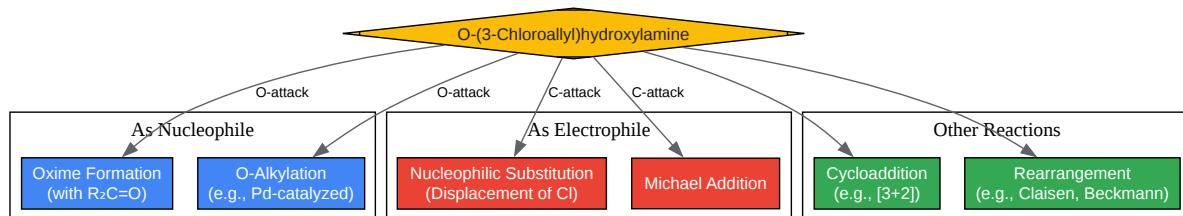
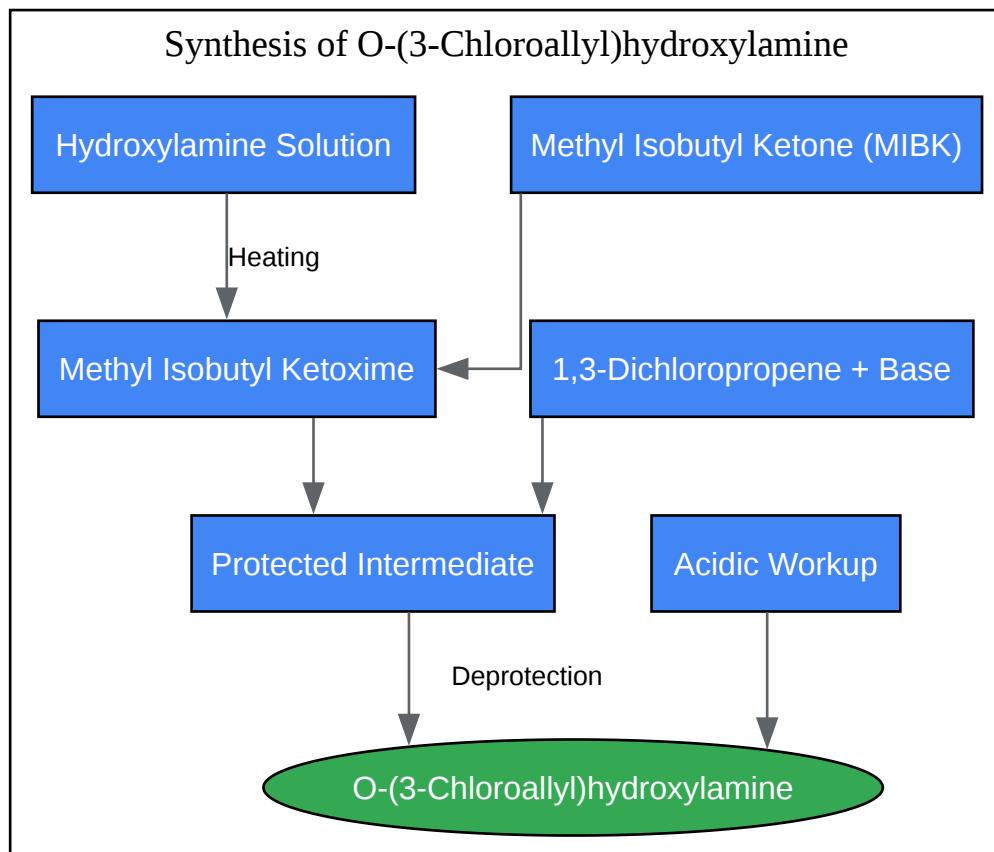
Method 1: Direct Alkylation of Hydroxylamine

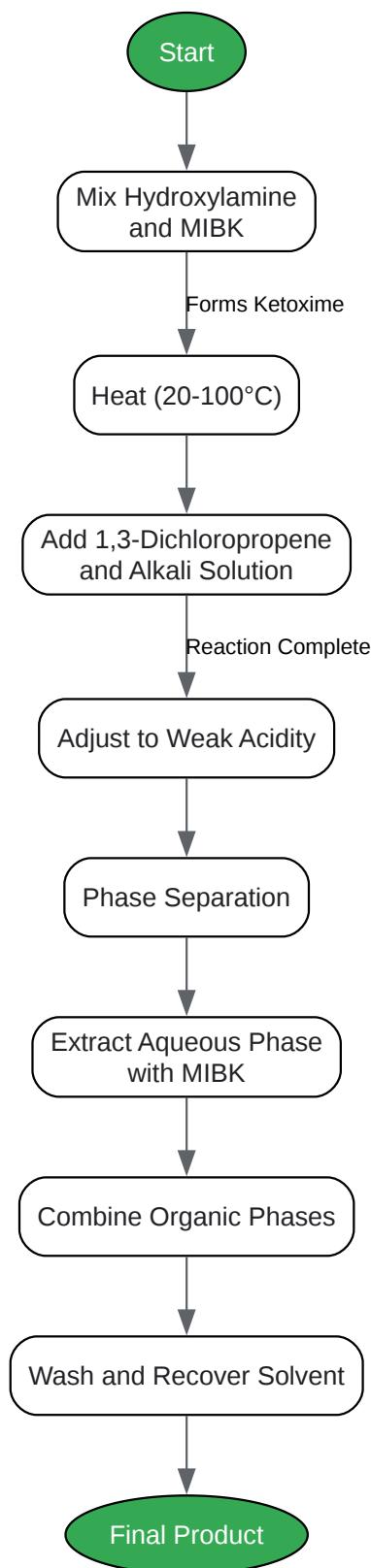
This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene. The reaction is generally performed under acidic conditions and controlled temperatures to yield the hydrochloride salt of the target compound.[1][6]

Method 2: Protection-Alkylation-Deprotection Strategy

A more recent, high-yield method utilizes a protection strategy to avoid side reactions.[7] In this process, hydroxylamine is first reacted with methyl isobutyl ketone (MIBK) to form a stable methyl isobutyl ketoxime. This protected hydroxylamine is then reacted with 1,3-dichloropropene in the presence of a base. The final step involves acidic workup to deprotect

the oxime and liberate the desired O-(3-chloro-2-propenyl) hydroxylamine. This method is reported to have high efficiency and purity (99.5% purity, 94.0% yield), making it suitable for industrial-scale production.[7]



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- To cite this document: BenchChem. [Key chemical reactions of O-(3-Chloroallyl)hydroxylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154111#key-chemical-reactions-of-o-3-chloroallyl-hydroxylamine>]

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